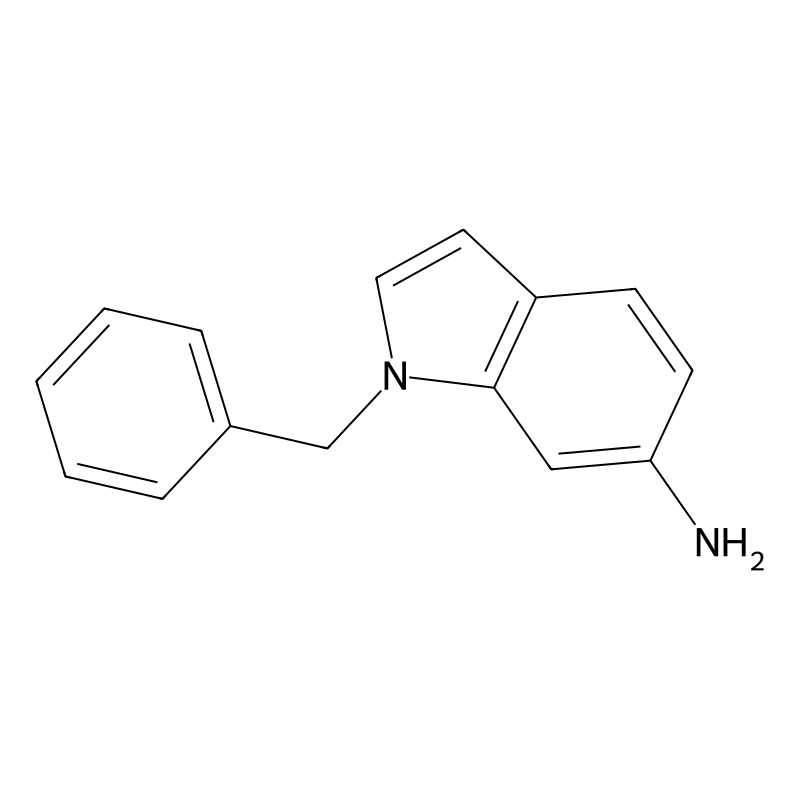

1-benzyl-1H-indol-6-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiviral Activity

Specific Scientific Field: Medicinal Chemistry and Virology

Summary of Application: Researchers have investigated the antiviral potential of 1-benzyl-1H-indol-6-amine and its derivatives. These compounds exhibit inhibitory activity against various viruses, making them promising candidates for antiviral drug development.

Experimental Procedures:- Xue et al. prepared 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and found that methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .

- Cihan-Üstündag et al. investigated 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives against Coxsackie B4 virus .

In Vitro Assays: The synthesized compounds are tested in vitro against specific viruses. For example:

Other Biological Activities

Specific Scientific Field: Pharmacology and Drug Discovery

Summary of Application: Apart from antiviral activity, 1-benzyl-1H-indol-6-amine derivatives have shown diverse biological effects, including:

Screening: Researchers synthesize various indole derivatives and screen them for specific pharmacological activities.

In Vivo Studies: Selected compounds are evaluated in animal models to assess their efficacy and safety.

1-benzyl-1H-indol-6-amine is a chemical compound belonging to the indole family, characterized by a bicyclic structure that consists of a fused benzene and pyrrole ring. This compound features a benzyl group attached to the nitrogen atom of the indole, specifically at the 1-position, and an amine group at the 6-position of the indole ring. This unique structure contributes to its diverse chemical properties and biological activities.

The reactivity of 1-benzyl-1H-indol-6-amine can be attributed to both the indole and amine functionalities. Key reactions include:

- Electrophilic Substitution: The indole nitrogen can participate in electrophilic aromatic substitution reactions, particularly at the C3 position, which is significantly more reactive than benzene due to its electron-rich nature .

- Nucleophilic Reactions: The amine group can undergo nucleophilic substitution reactions, allowing for further derivatization of the compound .

- Formation of Thiosemicarbazones: 1-benzyl-1H-indol-6-amine can react with thiosemicarbazides to form thiosemicarbazone derivatives, enhancing its biological activity .

Research indicates that 1-benzyl-1H-indol-6-amine exhibits various biological activities, including:

- Antioxidant Properties: The compound has shown potential as an antioxidant, which may help in protecting cells from oxidative stress.

- Antimicrobial Activity: Studies have indicated that it possesses antimicrobial properties, making it a candidate for further pharmaceutical development.

- Inhibition of Tyrosinase: It has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production, which has implications for skin-related treatments .

Several synthetic routes have been developed for producing 1-benzyl-1H-indol-6-amine:

- Benzylation of Indole Derivatives: A common method involves the reaction of 6-nitroindole with benzyl bromide in the presence of a base such as potassium carbonate in dimethylformamide. This results in the formation of 1-benzyl-1H-indol-6-amine after reduction steps .

- Thiosemicarbazone Formation: Following initial synthesis, 1-benzyl-1H-indol-6-amine can be reacted with thiosemicarbazides to generate a series of thiosemicarbazone derivatives, enhancing its biological profile .

The applications of 1-benzyl-1H-indol-6-amine are diverse and include:

- Pharmaceutical Development: Due to its biological activities, it is being explored for potential use in developing drugs targeting skin disorders and microbial infections.

- Research Tool: It serves as a valuable compound in biochemical research for studying enzyme inhibition mechanisms and oxidative stress responses.

Interaction studies involving 1-benzyl-1H-indol-6-amine have focused on its binding affinity with various biological targets:

- Tyrosinase Inhibition Studies: Research has demonstrated its ability to inhibit tyrosinase effectively, suggesting potential applications in cosmetic formulations aimed at skin lightening .

- Antimicrobial Assays: The compound's interactions with microbial enzymes have been evaluated to understand its mechanism of action against different pathogens.

Several compounds share structural similarities with 1-benzyl-1H-indol-6-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Aminoindole | Amino group at C6 | Exhibits different reactivity due to amino placement. |

| 5-Methylindole | Methyl group at C5 | Variation in biological activity compared to benzyl substitution. |

| 4-(Trifluoromethyl)-indole | Trifluoromethyl group at C4 | Increased lipophilicity may enhance membrane penetration. |

| 6-Methoxyindole | Methoxy group at C6 | Different pharmacokinetics due to ether functionality. |

The uniqueness of 1-benzyl-1H-indol-6-amine lies in its specific combination of benzyl and amine groups, which contributes to its distinct biological properties and potential applications in therapeutic contexts.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant